molecular formula C6H5ClN2O3 B8242481 Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate

Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B8242481
M. Wt: 188.57 g/mol
InChI Key: FJBCXLAFKXEWIE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 4, a methyl ester group at position 3, and a ketone at position 4. This structure serves as a versatile intermediate in medicinal chemistry and agrochemical research. Its reactivity is influenced by the electron-withdrawing chlorine and ester groups, enabling further functionalization for drug discovery and material science applications .

Properties

IUPAC Name

methyl 4-chloro-6-oxo-1H-pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6(11)5-3(7)2-4(10)8-9-5/h2H,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBCXLAFKXEWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable dicarbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the pyridazine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridazine derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Oxidation: Formation of pyridazine N-oxides.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate has been investigated for its potential in pharmaceutical applications, particularly in the development of anticancer agents. The following sections detail its biological activities and therapeutic potentials.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on different cancer cell lines, with the following results:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results indicate that the compound has a significant antiproliferative effect on breast, lung, and liver cancer cells, making it a candidate for further development as an anticancer drug.

Antimicrobial Properties

In addition to its anticancer applications, this compound has demonstrated antimicrobial activity against various pathogens.

Case Study: Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Optimizing these synthetic pathways is crucial for enhancing yield and purity. Various methods have been explored to achieve this:

  • Reagents : The use of specific reagents can influence the reaction's efficiency.
  • Reaction Conditions : Temperature and solvent choice are critical factors affecting product formation.
  • Purification Techniques : Techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyridazine scaffold is highly modifiable, with variations in substituents significantly altering physical, chemical, and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Properties/Applications References
Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate Cl (4), COOMe (3), O (6) C₆H₅ClN₂O₃ Not reported Intermediate for proteasome inhibitors
Ethyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate CN (5), 4-F-C₆H₄ (1), COOEt (3) C₁₅H₁₃FN₄O₃ Not reported Tau aggregation inhibitor (neurodegenerative research)
Ethyl 1-(3-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 3-Cl-C₆H₄ (1), CN (5), COOEt (3) C₁₅H₁₂ClN₄O₃ 109–110 Adenosine A1 receptor modulator
Methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (PDZ-1) OH (4), 4-MeO-C₆H₄ (1), COOMe (3) C₁₃H₁₂N₂O₅ Not reported Induces plant systemic acquired resistance
Ethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Cl (4), C₆H₅ (1), COOEt (3) C₁₃H₁₁ClN₂O₃ Not reported Commercial availability (5 suppliers)

Key Observations

Substituent Position and Reactivity
  • Chlorine at Position 4: The chlorine atom in the target compound enhances electrophilic substitution reactivity compared to unsubstituted analogues (e.g., Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, CAS 63001-30-9). This substitution is critical in proteasome inhibitor synthesis, as seen in alkylated pyridazinone carboxylic acids.
  • Ester Groups (Methyl vs. Ethyl) : Methyl esters generally exhibit lower steric hindrance and higher metabolic stability than ethyl esters, influencing pharmacokinetics in drug candidates.

Physicochemical Properties

  • Melting Points : Hydrophilic substituents (e.g., hydroxyl in 12d) correlate with higher melting points (220–223°C), whereas lipophilic groups (e.g., trifluoromethyl in 12c) result in lower melting points (106–110°C).
  • Stability : The chlorine atom in the target compound may increase stability against hydrolysis compared to hydroxy or methoxy analogues.

Biological Activity

Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 129109-18-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Molecular Formula: C13H8ClF3N2O3
Molecular Weight: 332.66 g/mol
Structural Features: The compound features a pyridazine core with a carboxylate group and a chloro substituent, which are critical for its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antitumor Activity: Studies have indicated that derivatives of pyridazine compounds can induce apoptosis in cancer cell lines. In particular, this compound has shown promising results in inhibiting the proliferation of gastric adenocarcinoma cells (MKN-45) more effectively than standard chemotherapeutic agents like Paclitaxel .
  • Antibacterial Properties: Research highlights the potential of this compound against various bacterial strains, suggesting it may serve as a lead structure for developing new antibiotics .
  • Calcium Channel Blocking Activity: Similar to other dihydropyridine derivatives, this compound may act as an L-type calcium channel blocker, which is significant for cardiovascular therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridazine derivatives. The synthetic routes often include:

  • Formation of the Pyridazine Ring: Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Chlorination: Introducing the chloro group through electrophilic substitution reactions.
  • Carboxylation: Adding a carboxylate moiety to enhance solubility and biological activity.

Antitumor Efficacy

A notable study demonstrated that this compound exhibited significant cytotoxic effects against MKN-45 cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Antibacterial Testing

In another investigation, this compound was tested against several Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at low concentrations, indicating its potential as a new antibacterial agent .

Comparative Analysis of Biological Activities

Activity TypeCompoundEfficacy LevelReference
AntitumorMethyl 4-chloro...High
AntibacterialMethyl 4-chloro...Moderate
Calcium Channel BlockerDihydropyridine DerivativesSignificant

Q & A

Q. Table 1. Synthetic Yields of Pyridazine Derivatives with Varying Substituents

Substituent (1-Position)4-PositionYield (%)Melting Point (°C)Reference
4-MethoxyphenylMethyl81164–164.5
3-ChlorophenylMethyl63109–110
4-IodophenylMethyl50181–183

Q. Table 2. Key Hydrogen-Bonding Interactions in Pyridazine Derivatives

CompoundDonor-Acceptor PairGraph-Set NotationRole in PackingReference
PDZ-1O–H\cdotsNS(6)\text{S}(6)Intramolecular rigidity
Ethyl 5-cyano-4-methyl...N–H\cdotsO (carbonyl)C22(8) \text{C}_2^2(8)Intermolecular chains

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